4-(4-Bromo-3-methoxy-phenyl)-thiazole-2-carboxylic acid ethyl ester
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Overview
Description
4-(4-Bromo-3-methoxy-phenyl)-thiazole-2-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a brominated phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-methoxy-phenyl)-thiazole-2-carboxylic acid ethyl ester typically involves the following steps:
Bromination: The starting material, 3-methoxyphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Thiazole Formation: The brominated intermediate is then reacted with thioamide to form the thiazole ring.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-methoxy-phenyl)-thiazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
4-(4-Bromo-3-methoxy-phenyl)-thiazole-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-methoxy-phenyl)-thiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The brominated phenyl group and thiazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methoxyphenyl)methanamine hydrochloride
- (3-Bromo-4-methoxyphenyl)(phenyl)methanone
- Methanone, (4-bromophenyl)phenyl-
Uniqueness
4-(4-Bromo-3-methoxy-phenyl)-thiazole-2-carboxylic acid ethyl ester is unique due to the combination of its brominated phenyl group, thiazole ring, and ester functional group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C13H12BrNO3S |
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Molecular Weight |
342.21 g/mol |
IUPAC Name |
ethyl 4-(4-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO3S/c1-3-18-13(16)12-15-10(7-19-12)8-4-5-9(14)11(6-8)17-2/h4-7H,3H2,1-2H3 |
InChI Key |
NOBATKTYWDQSHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC(=C(C=C2)Br)OC |
Origin of Product |
United States |
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